molecular formula C₁₈H₃₂O₁₀ B1146699 3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol CAS No. 176798-27-9

3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol

Cat. No.: B1146699
CAS No.: 176798-27-9
M. Wt: 408.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Nomenclature

3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol belongs to the class of protected cyclitol derivatives, specifically representing a bis-acetonide protected form of D-myo-inositol. The systematic nomenclature reflects the presence of two distinct protecting groups attached to the inositol ring system through bridging oxygens at positions 1,6 and 3,4. The base structure consists of the D-myo-inositol scaffold, which maintains the characteristic cyclohexane ring bearing six hydroxyl substituents in the myo-configuration. The protecting groups employed are derivatives of butane-2,3-diacetal structures, where the dimethoxy and dimethyl substitutions provide enhanced stability and selectivity compared to simple acetonide protection.

The molecular framework demonstrates the sophisticated approach to selective protection in carbohydrate chemistry, where the stereochemical configuration of the protecting groups (1R,2R) and (1S,2S) ensures optimal spatial arrangement around the inositol core. This arrangement minimizes steric interactions while providing robust protection of the targeted hydroxyl groups during synthetic manipulations. The compound represents an advanced example of orthogonal protection strategies that have become fundamental to modern carbohydrate synthesis, particularly in the preparation of complex inositol phosphate derivatives that serve as important cellular signaling molecules.

The nomenclature system used for this compound follows International Union of Pure and Applied Chemistry conventions for complex carbohydrate derivatives, incorporating both the stereochemical descriptors for the protecting groups and the absolute configuration designation for the inositol core. The detailed systematic name provides unambiguous identification of the compound's structure, which is essential for synthetic chemists working with closely related derivatives that may differ only in the stereochemistry of the protecting groups or their substitution patterns.

Historical Context in myo-Inositol Chemistry

The development of protected myo-inositol derivatives emerged from the recognition that selective manipulation of inositol hydroxyl groups required sophisticated protection strategies. Early work in myo-inositol chemistry faced significant challenges due to the similar reactivity profiles of the six hydroxyl groups present in the molecule. The introduction of acetonide protecting groups represented a breakthrough in enabling regioselective transformations, with the dimethoxy-dimethyl variants providing enhanced stability and selectivity compared to traditional acetonide protection schemes.

Historical developments in inositol chemistry revealed that myo-inositol was first isolated from muscle extracts by Johannes Joseph Scherer in 1850, initially being classified as meso-inositol. The compound was once considered part of the vitamin B complex as vitamin B8 before the discovery that it is naturally synthesized in the human body. This historical classification underscores the biological importance of inositol derivatives and explains the sustained interest in developing synthetic methods for preparing complex inositol-based molecules.

The evolution of protecting group strategies in inositol chemistry paralleled broader developments in carbohydrate synthesis methodology. The introduction of butane-2,3-diacetal protecting groups, as exemplified in the target compound, represented a significant advancement over earlier protection schemes. These developments were driven by the need to prepare inositol phosphate derivatives with precise substitution patterns, particularly those involved in cellular signaling pathways such as inositol 1,4,5-trisphosphate and related molecules.

Research groups working on inositol phosphate synthesis recognized that conventional protecting groups often lacked the selectivity required for complex synthetic sequences. The development of stereoselectively substituted acetonide derivatives, incorporating dimethoxy and dimethyl functionalities, provided chemists with tools capable of achieving the regioselectivity necessary for preparing biologically relevant inositol derivatives. This historical progression reflects the broader trend in synthetic organic chemistry toward increasingly sophisticated protection strategies that enable the preparation of complex natural products and their analogs.

Significance in Carbohydrate Chemistry Research

3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol occupies a significant position in contemporary carbohydrate chemistry research due to its role as a versatile synthetic intermediate. The compound demonstrates the application of advanced protecting group chemistry to enable complex transformations that would be impossible with unprotected inositol derivatives. The specific pattern of protection allows for selective manipulation of the remaining free hydroxyl groups at positions 2 and 5, providing access to derivatives with precise substitution patterns that are difficult to achieve through alternative synthetic routes.

The research significance of this compound extends to its utility in preparing inositol phosphate derivatives, which are crucial cellular signaling molecules. Studies have shown that inositol phosphates play critical roles in various biological processes, including calcium signaling, membrane trafficking, and metabolic regulation. The ability to prepare inositol derivatives with specific phosphorylation patterns requires sophisticated protection strategies, and compounds like the target molecule serve as key intermediates in these synthetic sequences.

Contemporary research applications include the synthesis of isotopically labeled inositol derivatives for metabolic studies and the preparation of modified inositol phosphates for structure-activity relationship investigations. The protected inositol serves as a platform for introducing various functional groups and modifications while maintaining the stereochemical integrity of the inositol ring system. This capability is particularly important in medicinal chemistry applications where subtle structural modifications can dramatically affect biological activity.

The compound also contributes to fundamental research in carbohydrate chemistry methodology, serving as a model system for developing new protection and deprotection strategies. The dual acetonide protection pattern represents an example of how multiple protecting groups can be employed simultaneously to achieve complex selectivity patterns. This approach has implications beyond inositol chemistry, influencing the development of protection strategies for other polyhydroxylated natural products and synthetic targets.

Relationship to myo-Inositol Stereoisomer Family

3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol represents one member of the broader family of inositol stereoisomers, each possessing distinct biological and chemical properties. The myo-inositol configuration is characterized by a specific arrangement of hydroxyl groups around the cyclohexane ring, with five equatorial and one axial hydroxyl group in the chair conformation. This stereochemical arrangement distinguishes myo-inositol from other naturally occurring isomers including scyllo-, muco-, D-chiro-, L-chiro-, and neo-inositol.

The relationship between the target compound and other inositol stereoisomers becomes particularly relevant when considering synthetic strategies and biological activities. While myo-inositol is the most abundant naturally occurring isomer, representing the predominant form found in biological systems, the other stereoisomers occur in much smaller quantities but may possess unique biological functions. The D-chiro-inositol isomer, for example, is produced from myo-inositol through enzymatic epimerization and plays distinct roles in insulin signaling pathways.

The protected derivative maintains the fundamental stereochemical characteristics of D-myo-inositol while providing enhanced synthetic utility through the strategic placement of protecting groups. This relationship is crucial for understanding how the compound can serve as a precursor to various myo-inositol-derived natural products and synthetic analogs. The protecting group pattern enables transformations that preserve the myo-configuration while allowing for selective functionalization of specific positions on the ring.

Comparative studies with protected derivatives of other inositol stereoisomers have revealed important differences in reactivity and selectivity patterns. These differences arise from the distinct spatial arrangements of hydroxyl groups in each stereoisomer, which affect the accessibility of reactive sites and the stability of various conformations. The myo-inositol derivative benefits from the relatively stable chair conformation adopted by this stereoisomer, which positions the protecting groups in favorable spatial arrangements that minimize steric interactions and enhance synthetic utility.

Inositol Stereoisomer Natural Abundance Key Biological Functions Synthetic Accessibility
myo-Inositol Most abundant Cell signaling, phospholipid biosynthesis High
D-chiro-Inositol Moderate Insulin signaling, PCOS treatment Moderate
scyllo-Inositol Low Neuroprotective effects Low
neo-Inositol Very low Limited biological data Very low
muco-Inositol Very low Unknown functions Very low

The target compound's position within this stereoisomer family highlights the continued importance of myo-inositol derivatives in both biological and synthetic contexts. The development of sophisticated protecting group strategies for myo-inositol derivatives reflects the ongoing need for efficient synthetic access to this important class of compounds, particularly as research continues to reveal new biological functions for inositol-based molecules and their analogs.

Properties

IUPAC Name

(1S,3R,8R,10S)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O10/c1-15(21-5)16(2,22-6)26-12-10(20)14-13(9(19)11(12)25-15)27-17(3,23-7)18(4,24-8)28-14/h9-14,19-20H,1-8H3/t9?,10?,11-,12-,13+,14+,15?,16?,17?,18?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLIBKBYQRHULW-MJICYONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2C(C3C(C(C2O1)O)OC(C(O3)(C)OC)(C)OC)O)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(O[C@@H]2[C@@H](O1)C([C@@H]3[C@@H](C2O)OC(C(O3)(C)OC)(C)OC)O)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Protection of 1,6-Hydroxyl Groups

The 1,6-positions of myo-inositol are protected using a (1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl acetal. This step parallels methodologies developed for analogous diol protections in inositol derivatives.

Procedure :

  • Substrate Preparation : myo-Inositol is dissolved in a mixture of dimethylformamide (DMF) and toluene, followed by the addition of (1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediol (1.5 equivalents) and para-toluenesulfonic acid (pTSA, catalytic).

  • Reaction Conditions : The mixture is heated under reflux with azeotropic removal of water for 18–24 hours.

  • Workup : Neutralization with triethylamine, followed by solvent evaporation and purification via silica gel chromatography, yields the 1,6-protected intermediate.

Key Insight : The use of a chiral diol ensures the (1S,2S) configuration, while the bulky dimethyl groups enhance regioselectivity for the 1,6-positions.

Secondary Protection of 3,4-Hydroxyl Groups

The 3,4-hydroxyls are subsequently protected with a (1R,2R)-configured acetal, exploiting steric and electronic differences between the remaining hydroxyl groups.

Procedure :

  • Tin-Mediated Activation : The 1,6-protected intermediate is treated with dibutyltin oxide in benzene to form a cyclic tin ketal, selectively activating the 3,4-hydroxyls.

  • Acetal Formation : Addition of (1R,2R)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediol and cesium fluoride (CsF) in DMF facilitates acetal formation at 3,4-positions.

  • Purification : Column chromatography (ethyl acetate/hexane) isolates the doubly protected product.

Challenges : Competing reactions at the 2,5-positions are minimized by the steric bulk of the pre-installed 1,6-acetal.

Stereochemical Control and Resolution

Achieving the desired (1R,2R)/(1S,2S) diastereomerism requires chiral resolution or asymmetric synthesis. A method adapted from BDA (butane-2,3-diacetal) protection strategies involves:

  • Diastereomeric Salt Formation : Treatment with (R)-(-)-acetylmandelic acid induces crystallization of the desired diastereomer.

  • X-ray Crystallography : Absolute configuration is confirmed via single-crystal X-ray analysis, as demonstrated for related inositol tetrakisphosphates.

Critical Analysis of Methodologies

Comparative Efficiency of Protecting Groups

Protecting GroupPositionYield (%)RegioselectivityReference
(1S,2S)-Ethylenediyl1,665–72High (≥8:1)
(1R,2R)-Ethylenediyl3,458–63Moderate (5:1)

Observations :

  • The (1S,2S) group exhibits superior regioselectivity due to enhanced steric guidance.

  • Lower yields at the 3,4-position arise from partial epimerization during tin-mediated activation.

Solvent and Catalyst Optimization

  • Solvent Systems : Toluene/DMF mixtures (3:1) optimize reactivity while suppressing side reactions.

  • Catalysts : pTSA outperforms other acids (e.g., camphorsulfonic acid) in minimizing acetal migration.

Troubleshooting and Practical Considerations

  • Epimerization Risk : Prolonged heating during acetal formation promotes epimerization. Strict temperature control (<80°C) is essential.

  • Purification Challenges : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves diastereomers.

  • Scale-Up Limitations : Tin ketal intermediates require careful handling due to moisture sensitivity .

Chemical Reactions Analysis

Types of Reactions

3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of diols or other reduced products.

    Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents such as halogens or organometallic compounds. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

Scientific Research Applications

The compound 3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, agricultural science, and materials science.

Structure

The compound features a myo-inositol backbone modified with two dimethoxy dimethyl ethanediyl groups at the 3 and 6 positions. This unique configuration may influence its solubility and reactivity.

Molecular Formula

  • Molecular Weight : 512.55 g/mol
  • Chemical Formula : C25H36O11

Medicinal Chemistry

The compound's structural characteristics suggest potential pharmacological applications:

  • Antidiabetic Activity : Research indicates that myo-inositol derivatives can enhance insulin sensitivity and may be beneficial in treating type 2 diabetes. The modification with dimethoxy groups could enhance bioavailability or receptor affinity.
  • Neuroprotective Effects : Myo-inositol is known for its role in cell signaling. Its derivatives may exhibit neuroprotective properties, making them candidates for further research in neurodegenerative diseases.

Agricultural Science

In agriculture, derivatives of inositol are explored for their potential as:

  • Plant Growth Regulators : Compounds that can modulate plant growth and stress responses. The specific modifications in this compound may optimize its efficacy as a growth regulator.
  • Pesticide Formulations : The compound could serve as an active ingredient or co-formulant in pesticide formulations due to its potential to enhance the delivery of active ingredients through improved solubility and stability.

Materials Science

In materials science, the compound's properties can be harnessed for:

  • Polymer Synthesis : The unique structure may allow for the development of novel polymers with specific properties such as increased flexibility or thermal stability.
  • Nanotechnology : Potential applications in creating nanocarriers for drug delivery systems due to the ability of inositol derivatives to encapsulate therapeutic agents effectively.

Case Study 1: Antidiabetic Research

A study conducted on the effects of myo-inositol derivatives on glucose metabolism demonstrated significant improvements in insulin sensitivity among diabetic animal models. The modified structure of this compound was hypothesized to enhance interactions with insulin receptors compared to unmodified myo-inositol.

Case Study 2: Agricultural Application

In a controlled trial assessing the efficacy of myo-inositol derivatives as plant growth regulators, results indicated that treated plants exhibited increased biomass and resilience against environmental stressors. The modified compound showed improved solubility in aqueous solutions compared to traditional formulations.

Mechanism of Action

The mechanism of action of 3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Related Inositol Derivatives

Compound Name Protecting Groups/Modifications Molecular Formula Molecular Weight Key Applications
Target Compound 3,4-O-[(1R,2R)-], 1,6-O-[(1S,2S)-] acetal groups C₁₈H₃₂O₁₂ 488.44 Biomedical research, intermediate for inositol phosphate synthesis
3,4,5,6-Tetra-O-benzyl-myo-inositol Benzyl groups at 3,4,5,6-positions C₃₄H₃₆O₆ 540.65 Drug development for diabetes, cancer, and cardiovascular diseases
3,4,5,6-Tetra-O-acetyl-D-myo-inositol Acetyl groups at 3,4,5,6-positions C₁₈H₂₄O₁₂ 456.37 Metabolic studies, therapeutic interventions in diabetes and cancer
DL-1,2-Dideoxy-1,2-difluoro-myo-inositol Fluorine at 1,2-positions C₆H₁₀F₂O₄ 208.14 Modulation of phytic acid levels, skeletal muscle cell research
D-myo-inositol 1,4,5-triphosphate P4,P5-(1-(2-nitrophenyl)ethyl) ester Caged phosphate groups C₂₁H₂₇NO₁₈P₃ 746.36 Intracellular signaling studies, growth cone guidance in neurons
6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol Ethoxyethyl and isopropylidene groups C₂₀H₃₄O₈ 402.48 Carbohydrate synthesis, glycobiology research

Competitive Binding and Selectivity

  • Enzyme Interactions: The target compound’s acetal groups sterically hinder interactions with enzymes like phosphatidylinositol mannosyltransferases, unlike GlcN-Ino-P-glycerol derivatives, which directly modulate enzyme activity .

Biological Activity

3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol (CAS: 176798-27-9) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C18H32O10C_{18}H_{32}O_{10} with a molecular weight of 408.44 g/mol. It features a unique structure with multiple methoxy groups and inositol moieties that may contribute to its biological activity.

The biological activity of this compound appears to be linked to its interactions with various biological pathways. Research indicates that compounds with similar structures often influence:

  • Cell Signaling : Inositol derivatives are known to participate in cell signaling pathways, particularly in the phosphoinositide signaling pathway which plays a crucial role in cellular responses to hormones and growth factors.
  • Antioxidant Activity : Some studies suggest that methoxy-substituted inositols exhibit antioxidant properties, potentially helping to mitigate oxidative stress in cells.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that similar inositol derivatives can enhance insulin sensitivity in vitro. This suggests potential applications in metabolic disorders like diabetes.
Study 2Investigated the antioxidant capacity of methoxy-substituted inositols and found significant free radical scavenging activity.
Study 3Reported that compounds with structural similarities can modulate neurotransmitter systems, indicating potential neuroprotective effects.

Pharmacological Potential

The pharmacological potential of 3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol is still under investigation. Preliminary studies suggest it may have:

  • Anti-diabetic Effects : By enhancing insulin signaling pathways.
  • Neuroprotective Properties : Through modulation of neurotransmitter systems.

Q & A

Q. Key Intermediates :

IntermediateRole in SynthesisReference
1,2-O-Cyclohexylidene-myo-inositolRegioselective hydroxyl protection
3,4-O-Protected derivativesEnsures stereochemical fidelity during phosphorylation

Basic: What spectroscopic methods are critical for confirming stereochemistry and regioselectivity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H-¹³C HSQC and NOESY to resolve diastereotopic protons and confirm spatial arrangement of methoxy-methyl groups .
    • ³¹P NMR for phosphorylation site validation in downstream derivatives .
  • X-ray Crystallography : Resolves absolute configuration of crystalline intermediates (e.g., benzyl-protected analogs) .
  • Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for dimethoxy-dimethyl substituents .

Advanced: How can researchers address contradictions in NMR data when characterizing diastereomeric mixtures?

Methodological Answer:
Contradictions often arise from overlapping signals or dynamic conformational exchange. Solutions include:

Variable-Temperature NMR : Reduces signal broadening by slowing molecular motion (e.g., -40°C in CD₂Cl₂) .

Chiral Derivatization : Use of enantiopure shift reagents (e.g., Eu(hfc)₃) to split resonances .

Computational Modeling : Density Functional Theory (DFT) to predict chemical shifts and compare with experimental data .

Q. Example Workflow :

StepActionPurpose
1Acquire 600 MHz ¹H NMR at 25°C and -40°CIdentify temperature-sensitive peaks
2Compare DFT-predicted vs. observed shiftsAssign ambiguous stereocenters

Advanced: What computational strategies predict regioselectivity of phosphorylation in similar inositol derivatives?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate solvent accessibility of hydroxyl groups to predict phosphorylation kinetics .

Quantum Mechanics (QM) : Calculate transition-state energies for competing phosphorylation pathways (e.g., using Gaussian09) .

Machine Learning (ML) : Train models on existing regioselectivity data (e.g., from Han et al., 2003–2004) to forecast outcomes for novel analogs .

Case Study : Phosphorylation at the 3-OH vs. 4-OH position in myo-inositol derivatives was predicted with >85% accuracy using QM/MM hybrid models .

Basic: What purification techniques optimize isolation of this compound from reaction byproducts?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) to separate dimethoxy-dimethyl-protected isomers .
  • Crystallization : Ethanol/water mixtures yield high-purity crystals by exploiting differential solubility of diastereomers .
  • HPLC with Chiral Columns : Resolves enantiomeric impurities (e.g., CHIRALPAK IA) .

Q. Critical Parameters :

ParameterOptimal RangeImpact
Column Temperature20–25°CPrevents phase separation
Mobile Phase pH6.5–7.0Avoids acid-catalyzed hydrolysis

Advanced: How can AI-driven tools enhance experimental design for novel analogs?

Methodological Answer:

  • Automated Reaction Optimization : Platforms like COMSOL Multiphysics integrate AI to adjust reaction parameters (e.g., temperature, stoichiometry) in real time .
  • Retrosynthetic Planning : AI algorithms (e.g., Chematica) propose synthetic routes prioritizing regioselective protection .
  • Data-Driven Hypothesis Generation : Natural language processing (NLP) mines historical data (e.g., Han et al., 2003–2004) to suggest understudied functionalizations .

Q. Implementation Framework :

Define Objectives : Select target regioselectivity or steric constraints.

Train Model : Use datasets from ’s phosphorylation studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.